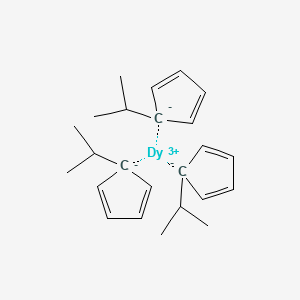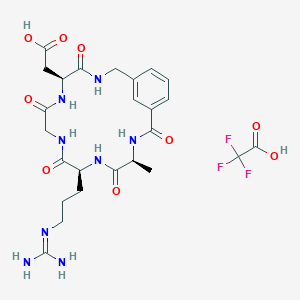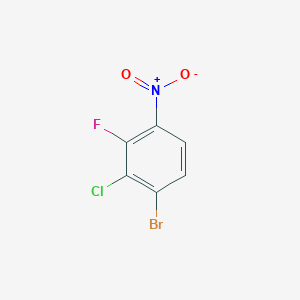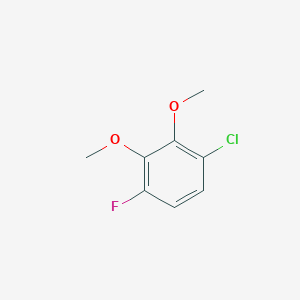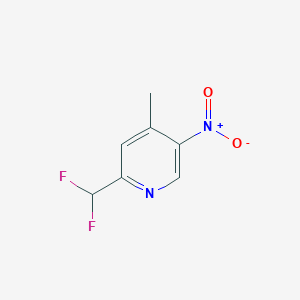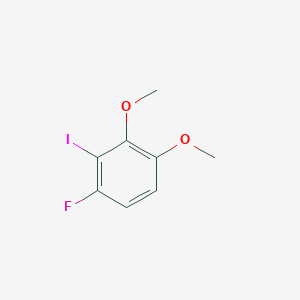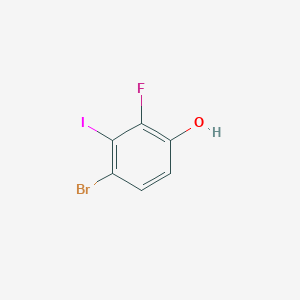
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, also known as 2CF5T, is a fluorinated aromatic hydrocarbon compound. It is a derivative of toluene and is used in various scientific and industrial applications. Its molecular structure is composed of a single benzene ring with two chlorine atom and one fluorine atom attached to the ring. It has a molecular weight of 194.06 g/mol and a boiling point of 58.7 °C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a solvent in chromatography, and as a starting material in the preparation of other fluorinated compounds. It has also been used in the preparation of pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is known to react with a variety of compounds, including amines, carboxylic acids, and alcohols. The reaction of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene with these compounds is thought to occur through a nucleophilic substitution mechanism. This involves the displacement of the chlorine atom on the 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene molecule by the nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is not toxic to humans at low concentrations. However, at higher concentrations, it has been found to be an irritant to the skin, eyes, and respiratory system. It has also been shown to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is a useful compound for laboratory experiments due to its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution. It should also be used in a well-ventilated area and protective equipment should be worn when handling it.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene. These include further studies into its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Additionally, research could be conducted into the development of new methods for synthesizing 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, as well as new applications for the compound. Finally, further studies into the mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene could help to improve the understanding of its reactivity with other compounds.
Synthesemethoden
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene can be synthesized from toluene by a process called halogenation. This involves the reaction of toluene with chlorine and fluorine gases in the presence of a catalyst. The reaction is carried out in a closed system at a temperature of 80 °C and a pressure of 1 atm. The reaction produces 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene as the main product, along with other by-products.
Eigenschaften
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEHSUVGZLWSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

